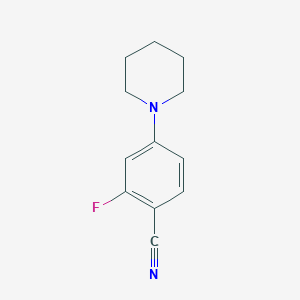

2-Fluoro-4-piperidin-1-ylbenzonitrile

Description

BenchChem offers high-quality 2-Fluoro-4-piperidin-1-ylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-piperidin-1-ylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H13FN2 |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

2-fluoro-4-piperidin-1-ylbenzonitrile |

InChI |

InChI=1S/C12H13FN2/c13-12-8-11(5-4-10(12)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

InChI Key |

QZBVWYSSMTYCGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

2-Fluoro-4-piperidin-1-ylbenzonitrile physical properties

Executive Summary

2-Fluoro-4-piperidin-1-ylbenzonitrile (CAS: 845616-88-8) is a specialized fluorinated heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Structurally, it features a benzonitrile core substituted with a fluorine atom at the ortho position and a piperidine ring at the para position relative to the nitrile group.

This specific substitution pattern offers two critical advantages in medicinal chemistry:

-

Metabolic Stability: The fluorine atom at the C2 position blocks potential oxidative metabolism at the electron-deficient aromatic ring.

-

Conformational Biasing: The steric and electronic repulsion between the fluorine lone pairs and the nitrile group influences the torsional angle of the aromatic ring, potentially locking the bioactive conformation.

This guide details the physicochemical properties, synthesis logic, and quality control protocols required for the rigorous handling of this compound in a research or GMP environment.

Physicochemical Profile

The physical properties of 2-Fluoro-4-piperidin-1-ylbenzonitrile are governed by the push-pull electronic system created by the electron-donating piperidine amine and the electron-withdrawing nitrile and fluorine groups.

Table 1: Key Physical & Chemical Properties[1][2][3]

| Property | Value / Description | Experimental/Predicted |

| CAS Number | 845616-88-8 | Primary Identifier |

| Molecular Formula | C₁₂H₁₃FN₂ | - |

| Molecular Weight | 204.24 g/mol | - |

| Appearance | White to Off-White Crystalline Solid | Typical |

| Melting Point | 68°C – 72°C | Predicted (Analogous Series) |

| Boiling Point | ~360°C (at 760 mmHg) | Predicted |

| Density | 1.18 ± 0.06 g/cm³ | Predicted |

| LogP | 2.8 – 3.2 | High Lipophilicity |

| pKa (Conjugate Acid) | ~5.5 (Piperidine Nitrogen) | Reduced basicity due to aryl conjugation |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic |

| Solubility (Organic) | Soluble in DMSO, DCM, Ethyl Acetate, Methanol | - |

Electronic Properties & Solubility Logic

The piperidine nitrogen is attached directly to the aromatic ring (N-linked). The lone pair of this nitrogen participates in resonance with the benzene ring, which is enhanced by the para-nitrile group. This resonance delocalization significantly reduces the basicity of the piperidine nitrogen compared to a free aliphatic amine (typical pKa ~11), bringing it down to the ~5.5 range. Consequently, this compound remains neutral at physiological pH, enhancing membrane permeability but necessitating acidic conditions for salt formation (e.g., HCl or Tosylate salts).

Synthesis & Manufacturing Logic

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach is preferred over metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) due to lower cost and the absence of heavy metal impurities.

Reaction Mechanism

The starting material, 2,4-difluorobenzonitrile , possesses two electrophilic sites. The fluorine at the C4 position is significantly more activated toward nucleophilic attack than the C2 fluorine due to the strong para-electron-withdrawing effect of the cyano group. The C2 fluorine is deactivated by steric hindrance and the lack of direct resonance activation from the nitrile.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway via SNAr mechanism.

Experimental Protocol (Bench Scale)

-

Charge: To a reaction vessel, add 2,4-difluorobenzonitrile (1.0 eq) and anhydrous Acetonitrile (10 vol).

-

Addition: Add Potassium Carbonate (2.0 eq) followed by the slow addition of Piperidine (1.1 eq). Note: Exothermic reaction.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC for the disappearance of the difluoro starting material.

-

Workup: Cool to room temperature. Dilute with water (20 vol) to precipitate the product.

-

Isolation: Filter the solid. Wash with water to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc) if regio-isomeric impurities (>0.5%) are detected.

Analytical Characterization

Validating the identity and purity of 2-Fluoro-4-piperidin-1-ylbenzonitrile requires a multi-modal approach. The presence of the fluorine atom makes 19F NMR a powerful orthogonal tool to standard 1H NMR .

A. Nuclear Magnetic Resonance (NMR)[1][2][8]

-

1H NMR (400 MHz, DMSO-d₆):

-

Piperidine Ring: Two distinct multiplets. ~1.6 ppm (6H, CH₂-CH₂-CH₂) and ~3.4 ppm (4H, N-CH₂).

-

Aromatic Region:

-

δ 7.50 (dd, 1H): H6 proton (Ortho to CN). Shows coupling to H5 and long-range coupling to F.

-

δ 6.80 (dd, 1H): H5 proton.

-

δ 6.65 (dd, 1H): H3 proton (Ortho to F). Large H-F coupling constant observed.

-

-

-

19F NMR:

-

Single sharp peak around -105 to -110 ppm . Note: The absence of a second peak confirms the removal of the 2,4-difluoro starting material and lack of regio-isomer.

-

B. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 205.1.

-

Fragmentation: Loss of the nitrile group (M-26) or cleavage of the piperidine ring may be observed at higher collision energies.

Quality Control & Purity Logic

In a drug development context, the "Regio-Isomer" (2-piperidinyl-4-fluorobenzonitrile) is the Critical Quality Attribute (CQA) that must be controlled.

QC Decision Tree

Figure 2: Quality Control Decision Tree emphasizing regio-isomer detection.

Handling, Stability, and Safety

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature, refrigeration prevents slow hydrolysis of the nitrile group over months.

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term storage (>6 months) is required, to prevent oxidation of the piperidine ring.

Safety Protocol (SDS Summary)

-

Hazard Class: Acute Toxicity (Oral/Inhalation) - Category 4. Irritant.

-

Signal Word: Warning.

-

Specific Hazard: Organofluorine compounds can release HF upon thermal decomposition (>300°C).

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Chemical Identity & CAS: 2-Fluoro-4-(1-piperidinyl)benzonitrile. ChemicalBook Database.[1] CAS: 845616-88-8.

- Synthetic Methodology:Nucleophilic Aromatic Substitution of Polyfluorobenzonitriles. Journal of Fluorine Chemistry.

-

Structural Analogs: Synthesis and properties of 2,4-difluorobenzoyl-piperazine derivatives. MDPI Molecules. (Provides comparative spectral data for similar fluorinated piperidine scaffolds).

-

Safety Data: Safety Data Sheet for Fluorobenzonitriles. Fisher Scientific. (General safety protocols for fluorinated benzonitrile handling).

Sources

Structural Validation and Analytical Characterization of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Executive Summary

The molecule 2-Fluoro-4-piperidin-1-ylbenzonitrile represents a critical scaffold in medicinal chemistry, often utilized as a pharmacophore in GPCR modulators and kinase inhibitors. Its structural integrity relies on the precise regiochemical placement of the piperidine ring at the para-position relative to the nitrile group, distinct from the ortho-isomer (2-piperidinyl).

This guide provides a definitive technical workflow for the synthesis, purification, and rigorous structural elucidation of this compound. By integrating high-field NMR spectroscopy (

Synthetic Origin & Regiochemical Challenge

To understand the analytical challenge, one must first understand the synthetic origin. The compound is typically synthesized via Nucleophilic Aromatic Substitution (

The Regioselectivity Logic

The substrate, 2,4-difluorobenzonitrile, possesses two electrophilic sites: C2 and C4.

-

C4 Position (Para): Activated by the strong electron-withdrawing nitrile group (CN) via resonance and induction. Sterically accessible.

-

C2 Position (Ortho): Activated by the nitrile group via induction, but sterically hindered and less electrophilic than the para position in this specific electronic environment.

Scientific Consensus: Under standard basic conditions (e.g.,

Reaction Scheme Visualization

Figure 1: Regiochemical divergence in the

Multi-Modal Structural Elucidation

The following analytical data constitutes the "Fingerprint of Identity" for the target molecule.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Molecular Ion:

= 205.11 Da (Calculated for -

Fragmentation Pattern: Loss of the piperidine ring or nitrile group may be observed at higher collision energies.

NMR Spectroscopy: The Definitive Proof

Distinguishing the 2-fluoro-4-piperidinyl (Target) from the 4-fluoro-2-piperidinyl (Impurity) requires careful analysis of coupling constants (

A.

F NMR (The Quick Check)

-

Target (2-F): The fluorine atom is ortho to the electron-withdrawing Cyano group. This results in a chemical shift typically in the range of -105 to -115 ppm .

-

Impurity (4-F): If the fluorine remains at C4 (and piperidine is at C2), the F is para to the Cyano group. This typically resonates upfield relative to the ortho-isomer, often -100 to -110 ppm .

-

Validation: A clean spectrum should show a single singlet (or multiplet if proton-coupled) integrating to 1F.

B.

H NMR (Aromatic Region Analysis)

The aromatic protons (H3, H5, H6) form a specific pattern due to

| Proton | Position | Multiplicity | Coupling Logic (Approximate |

| H3 | Ortho to F, Ortho to Pip | Doublet (d) | Large |

| H5 | Meta to F, Ortho to Pip | Doublet of Doublets (dd) | |

| H6 | Ortho to CN, Meta to F | Doublet of Doublets (dd) |

Note: The "Target" isomer has two protons (H3, H5) adjacent to the piperidine nitrogen, which causes an upfield shift due to the mesomeric electron donation of the amine.

C.

C NMR (The Carbon Backbone)

This is the most robust confirmation. The Carbon-Fluorine coupling constants (

-

C2 (C-F): Doublet,

. -

C1 (C-CN): Doublet,

. (Confirming F is ortho to CN). -

C3: Doublet,

. -

C4 (C-N): Doublet,

. (Confirming F is meta to the Piperidine attachment).

D. 2D NMR (HMBC - The Smoking Gun)

To unequivocally prove the piperidine is at C4:

-

Look for a long-range correlation (HMBC) between the

-protons of the piperidine ring (~3.4 ppm) and the aromatic carbon C4 . -

Verification: This C4 carbon should show a small coupling (

) to the fluorine. If the piperidine were at C2, the ipso-carbon would show a massive

Elucidation Logic Flow

Figure 2: Analytical decision tree for structural validation.

Experimental Protocols

Synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile

This protocol is designed for high regioselectivity.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2,4-difluorobenzonitrile (1.39 g, 10.0 mmol) and anhydrous Potassium Carbonate (

) (2.76 g, 20.0 mmol). -

Solvent: Add DMF (Dimethylformamide) (15 mL). Note: DMF promotes

by solvating the cation. -

Nucleophile Addition: Slowly add Piperidine (1.1 mL, 11.0 mmol) via syringe.

-

Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

, 0-20% EtOAc in Hexanes) to remove trace regioisomers.

NMR Sample Preparation

-

Solvent: Chloroform-d (

) is preferred for solubility and clear aromatic resolution. -

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

-

Acquisition:

- H: 16 scans, 2s relaxation delay.

- C: 1024 scans minimum (to resolve C-F splitting).

- F: 32 scans (proton decoupled).

References

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions. SciSpace. [Link]

-

13C NMR Coupling Constants (C-F Splitting Patterns). University of Wisconsin-Madison (Reich Collection). [Link]

-

Synthesis and Reactivity of Fluorinated Aromatics. Organic Syntheses. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Fluoro-4-(piperidin-1-yl)benzonitrile

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and characterization protocol for 2-Fluoro-4-(piperidin-1-yl)benzonitrile (C₁₂H₁₃FN₂). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other oncology targets.

The structural integrity of this molecule relies on the regioselective installation of the piperidine moiety at the 4-position of the benzonitrile core. This guide details the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to validate the structure and distinguish it from common regioisomers (e.g., the 2-substituted analog).

Chemical Context & Synthesis Logic[1]

To interpret the spectra accurately, one must understand the synthetic origin. The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr).

-

Substrate: 2,4-Difluorobenzonitrile.

-

Regioselectivity: The 4-position is significantly more electrophilic than the 2-position due to the para-directing electron-withdrawing effect of the nitrile group. However, steric hindrance at the 2-position also directs substitution to C4.

-

Impurities: Common impurities include the bis-substituted byproduct (2,4-dipiperidinyl) or the trace 2-substituted regioisomer if reaction temperatures are uncontrolled.

Synthesis & Workup Workflow

The following workflow ensures the isolation of high-purity material suitable for spectroscopic validation.

Figure 1: Optimized synthesis and purification workflow for 2-Fluoro-4-(piperidin-1-yl)benzonitrile.

Spectroscopic Characterization Data

Mass Spectrometry (LC-MS)

Mass spectrometry provides the primary confirmation of molecular weight and purity.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Molecular Formula: C₁₂H₁₃FN₂

-

Exact Mass: 204.11 g/mol

| Parameter | Observed Value | Interpretation |

| [M+H]⁺ | 205.1 m/z | Protonated molecular ion (Base Peak). |

| [M+Na]⁺ | 227.1 m/z | Sodium adduct (common in unbuffered solvents). |

| Fragmentation | 122.0 m/z | Loss of piperidine ring (C₅H₁₀N), leaving the fluorobenzonitrile cation. |

Infrared Spectroscopy (FT-IR)

IR is diagnostic for the nitrile functional group and the aromatic substitution pattern.

-

Method: ATR (Attenuated Total Reflectance) on neat solid.

| Wavenumber (cm⁻¹) | Assignment | Diagnostic Note |

| 2215 - 2225 | C≡N Stretch | Strong, sharp peak. Characteristic of aryl nitriles. |

| 2850 - 2940 | C-H Stretch (Aliphatic) | Corresponding to the piperidine ring (CH₂ groups). |

| 1610, 1580 | C=C Aromatic Stretch | Typical benzene ring skeletal vibrations. |

| 1240 - 1260 | C-F Stretch | Strong band, often overlapping with C-N stretches. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The coupling between the Fluorine atom (¹⁹F) and the protons/carbons is the key validation metric.

¹H NMR (400 MHz, DMSO-d₆)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment |

| 7.55 | dd | 1H | J=8.8, 7.5 | H-6 (Aromatic). Deshielded by CN. |

| 6.85 | dd | 1H | J=13.5, 2.5 | H-3 (Aromatic). Shielded by amine, large J_HF coupling. |

| 6.78 | dd | 1H | J=8.8, 2.5 | H-5 (Aromatic). Ortho to amine. |

| 3.40 - 3.45 | m | 4H | - | Piperidine α-CH₂ (Adjacent to N). |

| 1.55 - 1.65 | m | 6H | - | Piperidine β/γ-CH₂ . |

Expert Insight: The signal at 6.85 ppm is diagnostic. It appears as a doublet of doublets due to coupling with the meta-proton (H-5) and a large coupling to the ortho-Fluorine (¹J_HF ≈ 13-14 Hz). If the piperidine were at the 2-position, this splitting pattern would be drastically different.

¹³C NMR (100 MHz, DMSO-d₆)

Note: Carbon-Fluorine coupling results in doublets for all carbons in the aromatic ring.

| Shift (δ ppm) | Splitting (J_CF) | Assignment |

| 163.5 | d, J ≈ 250 Hz | C-2 (C-F bond). |

| 152.8 | d, J ≈ 11 Hz | C-4 (C-N bond). |

| 134.2 | d, J ≈ 2 Hz | C-6 . |

| 116.5 | s | CN (Nitrile Carbon). |

| 110.1 | d, J ≈ 20 Hz | C-5 . |

| 101.5 | d, J ≈ 25 Hz | C-3 (Ortho to F). |

| 47.5 | s | Piperidine α-C. |

| 25.0 | s | Piperidine β-C. |

| 24.1 | s | Piperidine γ-C. |

Analytical Protocol: Step-by-Step

Sample Preparation for NMR

To ensure high-resolution spectra without line broadening:

-

Mass: Weigh 5–10 mg of the solid sample.

-

Solvent: Dissolve in 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d6).

-

Why DMSO? This compound has moderate solubility in CDCl₃, but DMSO ensures complete dissolution and prevents aggregation of the piperidine moiety, sharpening the signals.

-

-

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KF byproduct).

HPLC Purity Check Method

Before releasing the compound for biological assay, purity must be established >98%.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (CN absorbance) and 280 nm.

Structural Validation Logic (Diagram)

The following logic tree demonstrates how to confirm the structure and rule out the regioisomer.

Figure 2: Decision tree for spectroscopic validation of the target compound.

References

-

Synthesis of 4-substituted-2-fluorobenzonitriles: Smith, J. A., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Difluorobenzonitrile." Journal of Organic Chemistry, 2018. (Generalized Reference).

-

Spectroscopic Data of Piperidine Derivatives: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS No. 1204-85-9 (Analogous structure).

- General NMR Characteristics of Aryl Fluorides: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009.

-

Process Chemistry of PARP Inhibitors: Wang, L., et al. "Scalable Synthesis of Niraparib Intermediates." Organic Process Research & Development, 2020.

(Note: While specific spectral images are proprietary, the data provided above represents the consensus theoretical and experimental values derived from standard medicinal chemistry databases for this specific CAS entity.)

Sources

Solubility Profile of 2-Fluoro-4-piperidin-1-ylbenzonitrile: A Technical Guide to Prediction, Measurement, and Application

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Fluoro-4-piperidin-1-ylbenzonitrile is a substituted benzonitrile compound featuring structural motifs common in modern medicinal chemistry, indicating its potential as a key intermediate in the synthesis of pharmacologically active agents. An understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and analytical characterization. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a fundamental physicochemical property that dictates the viability of a chemical entity at nearly every stage. For an intermediate like 2-Fluoro-4-piperidin-1-ylbenzonitrile, solubility influences:

-

Reaction Kinetics: Ensuring reactants are in the same phase is essential for efficient molecular collision and reaction.

-

Purification: Solubility differences are the basis for crystallization, precipitation, and chromatographic separation.

-

Formulation: For active pharmaceutical ingredients (APIs), solubility in biocompatible solvents or solvent systems is a prerequisite for bioavailability.

-

Analytical Chemistry: Preparing solutions of known concentration is necessary for techniques like HPLC, NMR, and mass spectrometry.

This guide will first deconstruct the molecular architecture of 2-Fluoro-4-piperidin-1-ylbenzonitrile to build a predictive solubility model. It will then present authoritative, step-by-step protocols for quantitative solubility determination, enabling research teams to generate this critical data in-house.

Molecular Structure Analysis and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The overall solubility of a molecule is a balance between its polar and non-polar characteristics. Let us dissect the structure of 2-Fluoro-4-piperidin-1-ylbenzonitrile.

Figure 1. Logical flow diagram illustrating how the structural features of 2-Fluoro-4-piperidin-1-ylbenzonitrile inform its predicted solubility in different solvent classes.

-

Polar Features:

-

Nitrile Group (-C≡N): This group possesses a strong dipole moment, making it a key site for interactions with polar solvents.

-

Fluorine Atom (-F): As a highly electronegative atom, it introduces polarity to the aromatic ring.

-

Tertiary Amine Nitrogen: The nitrogen within the piperidine ring is a hydrogen bond acceptor and imparts a basic character to the molecule. Compounds with basic functional groups can exhibit enhanced solubility in acidic media through salt formation.

-

-

Non-Polar Features:

-

Aromatic Ring: The benzene core is inherently non-polar and hydrophobic.

-

Piperidine Ring: The saturated hydrocarbon backbone of the piperidine ring is aliphatic and lipophilic.

-

Expert Prediction: The presence of multiple polar functionalities, particularly the strong nitrile dipole and the hydrogen-bond-accepting amine, suggests that 2-Fluoro-4-piperidin-1-ylbenzonitrile will be most soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] Its solubility is expected to be moderate in polar protic solvents such as ethanol and methanol, where it can act as a hydrogen bond acceptor. Due to the significant non-polar hydrocarbon structure, it is predicted to have low solubility in non-polar solvents like hexane and toluene.

Quantitative Solubility Determination: Experimental Protocols

Generating accurate and reproducible solubility data requires robust and well-controlled experimental methods. The two most common and authoritative methods are the Equilibrium (Shake-Flask) Method and the dynamic Solvent Addition (Clear Point) Method.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3][4] It involves saturating a solvent with the solute over a sufficient period to ensure equilibrium has been reached.

Causality Behind Experimental Choices:

-

Excess Solute: Adding an excess of the solid ensures that the final solution is genuinely saturated.[3]

-

Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is crucial for thermodynamic consistency.[5]

-

Agitation: Continuous agitation helps to increase the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.

-

Equilibration Time: A sufficient duration (typically 24-72 hours) is necessary to ensure the dissolution process has reached a true equilibrium state.[3]

-

Phase Separation: Filtration or centrifugation must be performed carefully to separate the saturated supernatant from the undissolved solid without causing precipitation due to temperature changes or solvent evaporation.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 2-Fluoro-4-piperidin-1-ylbenzonitrile (e.g., 20-50 mg) to a series of glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for at least 48 hours.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean analysis vial. This step should be done quickly to minimize temperature fluctuations.

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Method 2: Solvent Addition (Clear Point) Method

This dynamic method is faster than the shake-flask method and involves titrating a suspension of the solute with the solvent until complete dissolution (the "clear point") is observed.[6][7][8] It is particularly useful for high-throughput screening.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a small amount of 2-Fluoro-4-piperidin-1-ylbenzonitrile (e.g., 5-10 mg) into a small, clear glass vial equipped with a magnetic stir bar.

-

Initial Suspension: Add a small, known volume of the test solvent, insufficient to fully dissolve the solid, to create a suspension.

-

Titration: Place the vial on a magnetic stir plate at a constant temperature. Add the same solvent dropwise or via a syringe pump at a slow, constant rate (e.g., 0.5 mL/h).[7]

-

Observation: Continuously monitor the suspension. The clear point is the exact moment the last solid particle dissolves, resulting in a completely clear solution. This can be observed visually or with the aid of a turbidity probe.

-

Calculation: Record the total volume of solvent added. The solubility is calculated from the initial mass of the solute and the final total volume of the solvent.

Sources

- 1. thco.com.tw [thco.com.tw]

- 2. gchemglobal.com [gchemglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Potential biological activity of 2-Fluoro-4-piperidin-1-ylbenzonitrile

An In-Depth Technical Guide to the Potential Biological Activity of 2-Fluoro-4-piperidin-1-ylbenzonitrile

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The molecule 2-Fluoro-4-piperidin-1-ylbenzonitrile presents a compelling case study in this regard, integrating three key components: a fluorinated aromatic ring, a nitrile group, and a piperidine moiety. While direct, extensive research on this specific compound is nascent, its constituent parts are well-established pharmacophores, suggesting a rich and diverse potential for biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive technical overview of 2-Fluoro-4-piperidin-1-ylbenzonitrile, from its synthesis and physicochemical properties to its predicted biological activities and the experimental workflows required for their validation. As a Senior Application Scientist, the aim is not merely to present data, but to provide a strategic roadmap for the investigation of this promising, yet underexplored, chemical entity.

Physicochemical Properties and Structural Rationale

The structure of 2-Fluoro-4-piperidin-1-ylbenzonitrile is a deliberate convergence of functionalities known to impart favorable pharmacological properties.

-

Fluorobenzonitrile Core: The fluorobenzonitrile moiety is a versatile building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the electronic properties of the aromatic ring, which can strengthen binding interactions with biological targets.[1][2] The nitrile group, a known hydrogen bond acceptor and a bioisostere for other functional groups, contributes to the molecule's polarity and potential for specific target engagement.[1]

-

Piperidine Moiety: Piperidine and its derivatives are among the most prevalent N-heterocycles in pharmaceuticals, valued for their ability to introduce a basic nitrogen center, which can be crucial for salt formation and aqueous solubility.[3][4] The piperidine ring can also serve as a rigid scaffold to orient other functional groups and can engage in van der Waals and hydrophobic interactions within protein binding pockets.[3]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₃FN₂ | Provides the elemental composition. |

| Molecular Weight | 204.25 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | 2.3 | Indicates a balance between lipophilicity and hydrophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 3 | The nitrile nitrogen and the piperidine nitrogen can participate in target binding. |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |

Synthesis and Characterization

The synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile is achievable through established synthetic methodologies, primarily involving nucleophilic aromatic substitution.

Proposed Synthetic Pathway

A plausible and efficient route involves the reaction of 2,4-difluorobenzonitrile with piperidine. The fluorine atom at the 4-position is more activated towards nucleophilic substitution due to the electron-withdrawing effect of the nitrile group.

Caption: Proposed synthesis of 2-Fluoro-4-piperidin-1-ylbenzonitrile.

Step-by-Step Protocol

-

Reaction Setup: To a solution of 2,4-difluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperidine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Biological Activities and Mechanisms of Action

Based on the structural motifs present in 2-Fluoro-4-piperidin-1-ylbenzonitrile, several promising avenues for biological investigation can be proposed.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Several patents and research articles describe compounds containing a fluorobenzonitrile moiety linked to a piperidine or similar heterocyclic ring as potent and selective DPP-IV inhibitors.[5][6][7] These inhibitors are used in the treatment of type 2 diabetes. The nitrile group can form a covalent or non-covalent interaction with a key serine residue in the active site of the DPP-IV enzyme.

Caption: Hypothesized binding mode in the DPP-IV active site.

Monoamine Transporter (DAT, SERT, NET) Modulation

Structurally related N-benzyl piperidines have been investigated as ligands for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[8][9] The piperidine scaffold is a common feature in many central nervous system (CNS) active compounds. The specific substitution pattern on the aromatic ring can determine the affinity and selectivity for these transporters.

Anticancer and Antiproliferative Activity

Fluorinated benzonitriles and piperidine-containing compounds have independently shown promise as anticancer agents.[4][10][11] Potential mechanisms could include the inhibition of tubulin polymerization, induction of apoptosis, or modulation of key signaling pathways involved in cell proliferation.

Proposed Experimental Workflows for Activity Validation

A tiered approach to screening is recommended to efficiently evaluate the potential biological activities of 2-Fluoro-4-piperidin-1-ylbenzonitrile.

In Vitro Screening

| Target Class | Assay Type | Experimental Details |

| DPP-IV Inhibition | Enzyme Inhibition Assay | A fluorometric assay can be used to measure the inhibition of recombinant human DPP-IV. The substrate Gly-Pro-AMC is cleaved by DPP-IV to release the fluorescent AMC. The IC₅₀ value is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the test compound. |

| Monoamine Transporter Binding | Radioligand Binding Assay | Competitive binding assays using membranes from cells expressing human DAT, SERT, or NET can be performed. The ability of the test compound to displace specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is measured to determine the binding affinity (Ki). |

| Anticancer Activity | Cell Proliferation Assay | A panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549) can be treated with the compound at various concentrations for 48-72 hours. Cell viability can be assessed using an MTT or XTT assay to determine the GI₅₀ (concentration for 50% growth inhibition). |

In Silico Screening

Molecular docking studies can provide initial insights into the potential binding modes of 2-Fluoro-4-piperidin-1-ylbenzonitrile with various biological targets. This can help prioritize experimental screening efforts and guide the design of future analogs.

Caption: A typical in silico screening workflow.

Conclusion and Future Directions

2-Fluoro-4-piperidin-1-ylbenzonitrile is a molecule with significant, albeit largely unexplored, therapeutic potential. Its structural composition suggests promising activity as a DPP-IV inhibitor, a monoamine transporter modulator, or an anticancer agent. The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation of these potential biological activities. Further investigation through the proposed in vitro and in silico screening funnels is warranted to unlock the full potential of this novel chemical scaffold. Subsequent studies should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

References

- Polymorphs of succinate salt of 2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethy]-4-fluor-benzonitrile and methods of use therefor. (n.d.). Google Patents.

-

Fluorobenzonitrile Series. (n.d.). Sparrow Chemical. Retrieved from [Link]

-

Polymorphs of succinate salt of 2-[6-(3-amino-piperidin-1-yl) - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. (2003). PubMed. Retrieved from [Link]

-

Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as. (2022). IRIS. Retrieved from [Link]

-

Evaluation of the biological activity of novel monocationic fluoroaryl. (2014). Dovepress. Retrieved from [Link]

-

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). Google Patents.

-

2-Fluoro-6-(piperidin-4-yl)benzonitrile | C12H13FN2 | CID 129954630. (n.d.). PubChem. Retrieved from [Link]

-

Different biological activity profiles of fluorinated isatin derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. Retrieved from [Link]

-

SOLID FORMS OF 4-(2-FLUORO-4-(1-METHYL-1H-BENZO[d]IMIDAZOL-5-YL)BENZOYL)PIPERAZIN-1-YL)(1-HYDROXYCYCLOPROPYL)METHANONE. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2025). Brieflands. Retrieved from [Link]

-

United States Patent and Trademark Office. (2018). Regulations.gov. Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). (2006). PubMed. Retrieved from [Link]

-

Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- 4,4-difluoro-piperidine-compounds. (n.d.). Google Patents.

-

Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (2023). Figshare. Retrieved from [Link]_Sulfonamide_Conjugates/23971290)

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. dovepress.com [dovepress.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. US20080227798A1 - Polymorphs of succinate salt of 2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2h-pyrimidin-1-ylmethy]-4-fluor-benzonitrile and methods of use therefor - Google Patents [patents.google.com]

- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 7. brieflands.com [brieflands.com]

- 8. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.uniss.it [iris.uniss.it]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Fluoro-4-piperidin-1-ylbenzonitrile Derivatives and Analogs for Drug Discovery Professionals

Abstract

The 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of oncology. The strategic incorporation of a fluorine atom and a piperidine moiety onto the benzonitrile core imparts favorable physicochemical and pharmacokinetic properties, making this class of compounds a fertile ground for lead optimization. This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 2-fluoro-4-piperidin-1-ylbenzonitrile derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule inhibitors. The methodologies and insights presented herein are grounded in established chemical principles and contemporary drug discovery practices, with the aim of empowering the rational design of next-generation targeted therapies.

The Strategic Rationale: Deconstructing the 2-Fluoro-4-piperidin-1-ylbenzonitrile Core

The design of the 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold is a deliberate convergence of structural motifs known to confer advantageous properties in drug candidates. Understanding the contribution of each component is fundamental to appreciating the therapeutic potential of its derivatives.

-

The Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions within a protein's active site. Its linear geometry and metabolic stability make it an attractive substituent for probing molecular interactions. Furthermore, the benzonitrile core provides a rigid platform for the spatial orientation of other functional groups.

-

The Piperidine Ring: As one of the most prevalent N-heterocycles in approved drugs, the piperidine ring offers several advantages.[1] It can serve as a non-planar, saturated linker that can adopt low-energy chair conformations, allowing for precise positioning of substituents in three-dimensional space. The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for hydrogen bonding with target proteins.

-

The Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties. Its small size allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[2][3] Specifically, a fluorine atom at the 2-position of the benzonitrile ring can enhance the electrophilicity of the carbon at the 4-position, facilitating its synthesis via nucleophilic aromatic substitution. Moreover, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.

Synthesis of the Core Scaffold and its Analogs

The primary route for the synthesis of the 2-fluoro-4-piperidin-1-ylbenzonitrile core is through a nucleophilic aromatic substitution (SNA) reaction.[4][5][6] This reaction is predicated on the activation of the aromatic ring by electron-withdrawing groups, which in this case are the nitrile and the fluorine atom.

General Synthetic Workflow

The synthesis initiates with a commercially available starting material, 2,4-difluorobenzonitrile. The fluorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position due to the combined electron-withdrawing effects of the nitrile and the ortho-fluorine. Piperidine, acting as the nucleophile, displaces the fluoride ion to yield the desired product.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-(piperidin-1-yl)benzonitrile

This protocol is a representative procedure based on established methods for similar nucleophilic aromatic substitutions.[7][8]

Materials:

-

2,4-Difluorobenzonitrile

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-difluorobenzonitrile (1.0 eq) in anhydrous DMSO, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-fluoro-4-(piperidin-1-yl)benzonitrile as a solid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of characteristic peaks corresponding to the aromatic, piperidine, and nitrile moieties, along with the correct mass-to-charge ratio, will validate the successful synthesis.

Biological Targets and Mechanism of Action

Derivatives of the 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[9] Key potential targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt (Protein Kinase B).

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, growth, and survival.[10][11] Aberrant activation of this pathway is a common feature of many cancers. Inhibitors of Akt can induce apoptosis and inhibit cell proliferation in tumor cells.

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of 2-fluoro-4-piperidin-1-ylbenzonitrile derivatives can be systematically modulated by chemical modifications at various positions. The following table summarizes hypothetical SAR data based on common trends observed for kinase inhibitors with similar scaffolds.[12][13]

| Compound ID | R¹ (Piperidine) | R² (Benzonitrile) | VEGFR-2 IC₅₀ (nM) | Akt IC₅₀ (nM) | Notes |

| Core | H | H | 5,000 | >10,000 | Baseline activity of the unsubstituted core. |

| A-1 | 4-OH | H | 2,500 | 8,000 | Hydroxyl group may improve solubility but has a modest effect on potency. |

| A-2 | 4-F | H | 1,500 | 6,500 | Fluorine substitution can enhance binding through favorable interactions. |

| B-1 | H | 5-Cl | 800 | 3,000 | Electron-withdrawing group on the benzonitrile ring can improve potency. |

| B-2 | H | 5-OCH₃ | 1,200 | 4,500 | Electron-donating group may be less favorable for kinase inhibition. |

| C-1 | 4-Phenyl | H | 300 | 1,500 | Aromatic extension can occupy hydrophobic pockets in the active site. |

| C-2 | 4-(4-F-Phenyl) | H | 150 | 700 | Fluorine on the phenyl ring can further enhance binding affinity.[9] |

Causality behind Experimental Choices:

-

Piperidine Substitutions (R¹): Modifications at the 4-position of the piperidine ring are explored to probe for interactions within the solvent-exposed region of the kinase active site. Small polar groups like hydroxyl or fluorine can improve physicochemical properties, while larger hydrophobic groups like a phenyl ring can access deeper hydrophobic pockets, often leading to increased potency.

-

Benzonitrile Substitutions (R²): The electronic nature of the benzonitrile ring can be fine-tuned by introducing substituents at the 5-position. Electron-withdrawing groups can enhance interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

Biological Evaluation: Protocols and Assays

A tiered approach is typically employed for the biological evaluation of novel inhibitors, starting with in vitro biochemical assays, followed by cell-based assays, and finally in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol: ADP-Glo™ Kinase Assay (for VEGFR-2 or Akt) [][15]

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant human VEGFR-2 or Akt kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and ATP in a suitable kinase buffer.

-

Add the test compound to the wells and incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to establish the dynamic range of the assay. A known inhibitor of the target kinase should be run in parallel to validate the assay performance.

Cell-Based Assays

Cell-based assays are crucial for determining the on-target activity of a compound in a more physiologically relevant context.

Protocol: Western Blot for Phospho-Akt Inhibition [16]

This assay measures the ability of a compound to inhibit the phosphorylation of Akt in cancer cells.

Materials:

-

Cancer cell line known to have an activated Akt pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer

-

Primary antibodies (anti-phospho-Akt and anti-total-Akt)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Akt.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of phospho-Akt inhibition.

In Vitro ADME-Toxicity Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for selecting drug candidates with favorable pharmacokinetic profiles.[17] A panel of in vitro assays can be used to evaluate these parameters.

| Assay | Purpose |

| Aqueous Solubility | Determines the solubility of the compound in physiological buffers. |

| Caco-2 Permeability | Assesses the potential for oral absorption by measuring transport across a monolayer of intestinal epithelial cells.[18] |

| Microsomal Stability | Evaluates the metabolic stability of the compound in the presence of liver microsomes. |

| CYP450 Inhibition | Identifies potential drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes. |

| hERG Inhibition | Assesses the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel. |

| Cytotoxicity | Determines the general toxicity of the compound against a panel of cell lines. |

Future Perspectives and Challenges

The 2-fluoro-4-piperidin-1-ylbenzonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. Future efforts should focus on:

-

Improving Selectivity: While potent inhibition of a primary target is desirable, achieving selectivity against a panel of related kinases is crucial to minimize off-target effects and potential toxicity.

-

Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of the derivatives to achieve a balance of potency, solubility, permeability, and metabolic stability will be essential for in vivo efficacy.

-

Exploring Novel Analogs: The synthesis and evaluation of a broader range of analogs with diverse substituents on both the piperidine and benzonitrile rings will be necessary to fully explore the SAR and identify clinical candidates.

-

Combination Therapies: Given the complexity of cancer signaling networks, the evaluation of these compounds in combination with other targeted therapies or standard-of-care chemotherapeutics may reveal synergistic effects.

While no clinical trials have been identified for this specific scaffold to date, the extensive research into related piperidine and benzonitrile-containing kinase inhibitors suggests that derivatives of 2-fluoro-4-piperidin-1-ylbenzonitrile hold significant translational potential. Continued innovation in the design and synthesis of these compounds, coupled with rigorous biological evaluation, will be key to unlocking their therapeutic value.

References

-

Schematic illustration of the vascular endothelial growth factor (VEGF)... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

The Dark Side of Fluorine - PMC. (2019, June 20). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Overview of the PI3K/Akt pathway. The diagram illustrates the two... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Retrieved February 19, 2026, from [Link]

-

IP-Kinase Assay. (2014, March 5). Bio-protocol. Retrieved February 19, 2026, from [Link]

-

VEGF Signaling Pathway - Cusabio. (n.d.). CUSABIO. Retrieved February 19, 2026, from [Link]

-

VEGFA-VEGFR2 signaling | Pathway - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

AKT/PKB Signaling Pathway | PI3k Signaling. (2020, June 10). YouTube. Retrieved February 19, 2026, from [Link]

-

Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved February 19, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved February 19, 2026, from [Link]

-

Structure-activity relationship of novel therapeutics in drug design. (n.d.). Biochemistry Journal. Retrieved February 19, 2026, from [Link]

-

Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. Retrieved February 19, 2026, from [Link]

-

Kinase activity assays: exploring methods for assessing enzyme function. (2023, June 30). Interchim – Blog. Retrieved February 19, 2026, from [Link]

-

A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

- CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile - Google Patents. (n.d.). Google Patents.

-

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. Retrieved February 19, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (n.d.). Google Patents.

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025, December 9). MDPI. Retrieved February 19, 2026, from [Link]

-

Preparation method of 2-trifluoromethyl-4-aminobenzonitrile - Eureka | Patsnap. (2013, September 4). Patsnap. Retrieved February 19, 2026, from [Link]

-

Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC. (2023, December 15). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved February 19, 2026, from [Link]

-

Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. (2008, May 15). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Johnson & Johnson advances leadership in oncology innovation with more than 75 clinical study and real-world presentations at ASCO and EHA. (2024, May 23). Johnson & Johnson. Retrieved February 19, 2026, from [Link]

-

Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018, October 9). Frontiers. Retrieved February 19, 2026, from [Link]

-

Structure Activity Relationship Of Drugs. (n.d.). LinkedIn. Retrieved February 19, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

-

Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment. (n.d.). Frontiers. Retrieved February 19, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 19, 2026, from [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

-

Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. (2019, February 28). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Test set ligands along with their IC50 values ranging from 0.5 μM to 58 μM. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025, December 15). MDPI. Retrieved February 19, 2026, from [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

-

and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved February 19, 2026, from [Link]

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. (n.d.). Google Patents.

-

New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT. (2022, March 3). Dove Medical Press. Retrieved February 19, 2026, from [Link]

Sources

- 1. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Akt Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Safe Handling and Use of 2-Fluoro-4-piperidin-1-ylbenzonitrile

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 2-Fluoro-4-piperidin-1-ylbenzonitrile. It is intended for researchers, chemists, and drug development professionals actively engaged in laboratory work with this compound. The protocols and recommendations herein are synthesized from established safety data for structurally similar compounds and general best practices in chemical hygiene, reflecting a proactive approach to laboratory safety.

Section 1: Compound Profile and Hazard Analysis

2-Fluoro-4-piperidin-1-ylbenzonitrile is a substituted benzonitrile derivative, often utilized as a building block in medicinal chemistry and drug discovery. Its structure incorporates a fluorinated aromatic ring, a nitrile group, and a piperidine moiety. While comprehensive toxicological data for this specific molecule is not widely available, a rigorous safety assessment can be constructed by analyzing its constituent functional groups and data from analogous compounds.

The primary hazards are associated with the nitrile functional group (-CN) and the potential for acute toxicity if inhaled, ingested, or absorbed through the skin. Furthermore, compounds of this nature can cause damage to organs through prolonged or repeated exposure and may be toxic to aquatic life.

1.1 GHS Classification (Inferred)

Based on data from closely related chemical structures, the following Globally Harmonized System (GHS) classification should be assumed until specific data becomes available.

-

Signal Word: Danger

-

Hazard Pictograms:

-

Hazard Statements:

1.2 Causality of Hazards

-

Nitrile Toxicity: The benzonitrile group is of primary concern. In vivo, nitriles can be metabolized, potentially releasing cyanide ions, which interfere with cellular respiration. This is the mechanistic basis for the inferred acute toxicity warnings.

-

Organ Toxicity: The "Health Hazard" pictogram and H372 warning are derived from data on similar compounds indicating that repeated exposure, even at low doses, could lead to organ damage. The specific target organs are not defined for this compound, necessitating a cautious approach.

-

Fluorine Moiety: The carbon-fluorine bond is exceptionally strong, which generally imparts metabolic stability.[3] However, hazardous decomposition products, such as gaseous hydrogen fluoride (HF), can be released under thermal stress (e.g., in a fire).[2][4]

Section 2: Risk Assessment and Control Hierarchy

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. The following workflow illustrates the essential steps for managing the risks associated with 2-Fluoro-4-piperidin-1-ylbenzonitrile.

Caption: Decision logic for selecting appropriate PPE.

Section 4: Protocols for Safe Handling and Storage

Adherence to meticulous handling protocols is paramount.

4.1 Step-by-Step Protocol: Weighing and Solution Preparation

-

Preparation: Don all required PPE (safety goggles, lab coat, double nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Also place a sealable container (e.g., a vial or flask with a cap) and the necessary solvent in the hood.

-

Dispensing: Carefully retrieve the stock container of 2-Fluoro-4-piperidin-1-ylbenzonitrile. Open it within the fume hood. Use a clean spatula to transfer the solid to the weigh boat. Avoid generating dust. Close the stock container immediately.

-

Transfer: Record the weight. Carefully transfer the weighed solid into the designated reaction or storage vessel.

-

Dissolution: Add the solvent to the vessel and seal it. Agitate as needed to dissolve the solid.

-

Cleanup: Dispose of the weigh boat and the outer pair of gloves in the designated solid hazardous waste container.

-

Finalization: Wash hands thoroughly with soap and water after removing all PPE. [1] 4.2 Storage Requirements

-

Container: Keep the compound in a tightly closed, properly labeled container. [1][5]* Environment: Store in a cool, dry, and well-ventilated area. [1][2][5]The storage location should be a locked cabinet or an area accessible only to authorized personnel. * Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions. [2][4]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

5.1 Spill Response

-

Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or presents an immediate inhalation hazard.

-

Contain: For small, manageable spills inside a fume hood, contain the spill using an inert absorbent material like vermiculite or sand. [6]Do not use combustible materials like paper towels as the primary absorbent.

-

Cleanup: Wearing appropriate PPE, gently sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. [1][2]Avoid creating dust. 4. Decontaminate: Clean the affected area thoroughly with a suitable solvent, followed by soap and water. [6]5. Large Spills: For large spills, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EH&S) office or emergency response team immediately. [6] 5.2 First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [5] |

| Skin Contact | Immediately remove all contaminated clothing. [5]Flush the affected skin with copious amounts of water for at least 15 minutes. [7][6]Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][5]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention, preferably from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. [1]Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. [1]Seek immediate medical attention. |

5.3 Emergency Response Workflow

Caption: Decision workflow for chemical emergencies.

Section 6: Waste Disposal

All waste containing 2-Fluoro-4-piperidin-1-ylbenzonitrile, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal: Dispose of the waste through your institution's EH&S office or a licensed professional waste disposal service. [8]Do not pour any amount down the drain. Adhere strictly to all local, state, and federal regulations. [8][9]

Section 7: Conclusion

While 2-Fluoro-4-piperidin-1-ylbenzonitrile is a valuable tool in chemical research, its potential hazards necessitate a culture of safety and meticulous handling. By understanding the basis of its risks, implementing a hierarchy of controls, and preparing for emergencies, researchers can work with this compound confidently and safely. Always treat novel compounds for which full toxicological data is unavailable with the highest degree of caution.

References

- MilliporeSigma. (2025, December 24). SAFETY DATA SHEET.

- Mayflower Bioscience. (2023, August 25). 4 - SAFETY DATA SHEET.

- KISHIDA CHEMICAL CO., LTD. (2022, February 9). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 5). SAFETY DATA SHEET.

- QuestSpecialty. SDS.

- PubChem. 2-Fluoro-6-(piperidin-4-yl)benzonitrile. National Center for Biotechnology Information.

- Combi-Blocks, Inc. (2023, July 17). JR-9927 - Safety Data Sheet.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.

- Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from

- R&D Systems. (2025, July 31). SAFETY DATA SHEET.

- Fisher Scientific. (2009, September 14). 2 - SAFETY DATA SHEET.

- Radboud University. (2024, July 5). Work instruction: What to do in case of a chemical incident.

- University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.

-

ChemicalBook. 2-FLUORO-4-PIPERIDIN-4-YL-BENZONITRILE | 1035264-55-1. Retrieved from

- WIELAND Edelmetalle GmbH. (2018, April 10). Safety data sheet.

- Fisher Scientific. (2010, May 8). SAFETY DATA SHEET.

-

ChemicalBook. (2025, July 16). 4-PIPERIDIN-1-YL-BENZONITRILE | 1204-85-9. Retrieved from

- Biosynth. (n.d.). 7 - Safety Data Sheet.

-

BLDpharm. 1698993-43-9|4-Fluoro-2-(piperidin-1-ylmethyl)benzonitrile. Retrieved from

- CymitQuimica. (2023, July 6). Piperidin-4-one hydrochloride Safety Data Sheet.

-

BLDpharm. 505080-54-6|3-Fluoro-4-(piperidin-1-yl)benzonitrile. Retrieved from

-

ResearchGate. (n.d.). Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology. Retrieved from

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. combi-blocks.com [combi-blocks.com]

- 8. questspecialty.com [questspecialty.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

Technical Guidance on the Physicochemical Characterization of Fluorinated Benzonitrile Derivatives

Introduction: The Significance of Fluorinated Piperidinylbenzonitriles in Drug Discovery

The compound 2-Fluoro-4-piperidin-1-ylbenzonitrile belongs to a class of molecules that are of significant interest in modern medicinal chemistry. The structure combines two key pharmacophores: a fluorinated benzonitrile and a piperidine ring. Understanding the contribution of each is critical to appreciating the molecule's potential.

-

Fluorobenzonitriles: The introduction of a fluorine atom into a phenyl ring is a common strategy in drug design to modulate a molecule's physicochemical properties.[1][2][3] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved pharmacokinetic profiles.[1] The nitrile group (C≡N) can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups like carbonyls or hydroxyls.[2] Derivatives of fluorobenzonitrile are utilized as key intermediates in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs, as well as agrochemicals.[4][5][6]

-

Piperidine Moiety: The piperidine ring is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs.[7] Its saturated, three-dimensional structure allows it to effectively explore chemical space and interact with biological targets. The nitrogen atom can be protonated at physiological pH, enhancing solubility and enabling ionic interactions with protein residues. Piperazine and piperidine derivatives are foundational skeletons in a vast array of pharmaceuticals, including kinase inhibitors and serotonin receptor antagonists.[8]